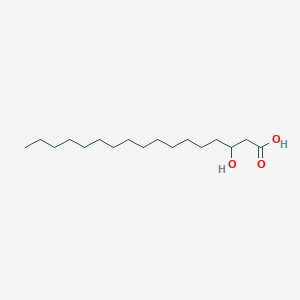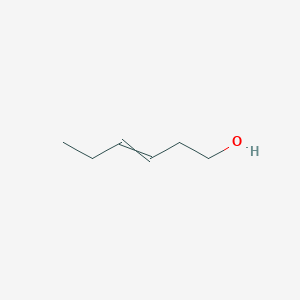
3-hydroxyheptadecanoic Acid
Übersicht
Beschreibung
3-Hydroxyheptadecanoic Acid, also known as 3-Hydroxy C17:0 fatty acid, is a component of bacterial fatty acids and is used in lipid studies as an internal standard . It is a synthetic product with a CAS Number of 40165-89-7 .
Molecular Structure Analysis
The molecular formula of 3-Hydroxyheptadecanoic Acid is C17H34O3 . It contains a total of 53 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
3-Hydroxyheptadecanoic Acid has a molecular weight of 286.45 . It is soluble in ethanol and is available in solid form .
Wissenschaftliche Forschungsanwendungen
Component of Lipopolysaccharides (LPS)
3-hydroxyheptadecanoic acid is a hydroxylated fatty acid and is a component of LPS in several species of Gram-negative bacteria . This makes it a valuable compound in the study of bacterial cell walls and their interactions with the immune system .
Indicator of Gastrointestinal Health
Levels of 3-hydroxyheptadecanoic acid are decreased in the feces of patients with Crohn’s disease . This suggests that it could be used as a biomarker for gastrointestinal health and could aid in the diagnosis and monitoring of conditions like Crohn’s disease .
Research in Immunology & Inflammation
This compound is used in the research area of Immunology & Inflammation . It can be used to study the role of fatty acids in immune responses and inflammation .
Study of Gastric Diseases
3-hydroxyheptadecanoic acid is also used in the study of Gastric Diseases . It can help in understanding the role of fatty acids in gastric health and disease .
Research in Infectious Diseases
This compound is used in the research of Infectious Diseases . It can be used to study the role of fatty acids in bacterial infections .
Lipid Biochemistry
3-hydroxyheptadecanoic acid is used in the field of Lipid Biochemistry . It can be used to study the role of hydroxylated fatty acids in lipid metabolism .
Safety and Hazards
3-Hydroxyheptadecanoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Wirkmechanismus
Target of Action
3-Hydroxyheptadecanoic acid is a type of 3-hydroxy acid that can be used as a chemical marker for endotoxins . Endotoxins are part of the outer membrane of the cell wall of Gram-negative bacteria. They play a crucial role in the structure of the bacteria and, when released into the environment, can cause a strong immune response.
Mode of Action
It is known to interact with endotoxins, which are lipopolysaccharides found in the outer membrane of gram-negative bacteria .
Result of Action
The primary result of the action of 3-hydroxyheptadecanoic acid is its potential use as a chemical marker for endotoxins . This means that the presence of 3-hydroxyheptadecanoic acid can indicate the presence of endotoxins, which can be useful in diagnosing infections caused by Gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-hydroxyheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUXWSQLNHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960607 | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40165-89-7 | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanoic acid, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-hydroxyheptadecanoic acid in bacterial lipopolysaccharides?
A1: 3-Hydroxyheptadecanoic acid is a significant component of the lipid A moiety in lipopolysaccharides (LPS), which are found in the outer membrane of Gram-negative bacteria. [, , ] LPS, also known as endotoxin, plays a crucial role in bacterial structural integrity and elicits strong immune responses in mammals. The composition of fatty acids in lipid A, including 3-hydroxyheptadecanoic acid, can influence the overall potency and immunogenicity of the LPS molecule. []
Q2: How does the structure of LPS from different Bacteroides species differ in terms of 3-hydroxyheptadecanoic acid?
A2: Research indicates that while 3-hydroxyheptadecanoic acid is present in LPS across several Bacteroides species, its specific role can vary. For instance, in Bacteroides fragilis NCTC 9343, it participates in both ester and amide linkages within the LPS structure. [] This is in contrast to Bacteroides gingivalis strains, where 3-hydroxyheptadecanoic acid is primarily found in a branched form as a major component of the lipid portion. [] These structural variations can contribute to differences in the antigenic properties and the immune responses elicited by LPS from different Bacteroides species.
Q3: Are there any analytical techniques used to identify and characterize 3-hydroxyheptadecanoic acid in bacterial samples?
A3: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying fatty acids, including 3-hydroxyheptadecanoic acid, in bacterial samples. [, ] This method allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios.
Q4: Is there a link between the presence of 3-hydroxyheptadecanoic acid in marine bacteria and their taxonomy?
A4: Research suggests that the presence and abundance of specific fatty acids, including 3-hydroxyheptadecanoic acid, can be valuable chemotaxonomic markers for bacterial classification. [] For instance, the identification of 3-hydroxyheptadecanoic acid as a major hydroxyl fatty acid in the marine bacterium Rapidithrix thailandica contributed to its taxonomic placement within the family 'Flammeovirgaceae'. [] This highlights the relevance of analyzing fatty acid profiles, including 3-hydroxyheptadecanoic acid, for understanding bacterial diversity and evolutionary relationships.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















